2,6-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
Description
2,6-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic benzamide derivative characterized by a 2,6-dimethoxy-substituted benzoyl group and a meta-tetrazole-containing phenylamine moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, serves as a bioisostere for carboxylic acid groups, enhancing metabolic stability and modulating electronic properties . The dimethoxy groups on the benzamide scaffold likely influence lipophilicity and binding interactions, making this compound a candidate for pharmacological applications, though its specific biological targets remain under investigation.
Properties
CAS No. |
883294-45-9 |
|---|---|
Molecular Formula |
C16H15N5O3 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H15N5O3/c1-23-13-7-4-8-14(24-2)15(13)16(22)18-11-5-3-6-12(9-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
InChI Key |
VRVIHJUEWZIYSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide structure. One common method for synthesizing tetrazole derivatives is through the reaction of sodium azide with nitriles under acidic conditions . The benzamide moiety can be introduced through a coupling reaction using appropriate amines and acid chlorides in the presence of coupling agents like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazolium salts, while substitution reactions can yield a variety of functionalized benzamides .
Scientific Research Applications
2,6-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors with high affinity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Heterocyclic Ring Comparison
- Tetrazole vs. Isoxazole/Oxazole :
- Bioisosterism : Tetrazole mimics carboxylate groups, enabling ionic interactions without metabolic liability, whereas isoxazole/oxazole primarily contribute π-π stacking or hydrogen bonding .
- Metabolic Stability : Tetrazole’s resistance to enzymatic degradation may offer pharmacokinetic advantages over isoxazole, which is prone to oxidation.
Physicochemical Properties
Structural Analogues with Different Directing Groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features an N,O-bidentate directing group, facilitating metal-catalyzed C–H functionalization. In contrast, the tetrazole group in the target compound may coordinate metals via its nitrogen atoms, though its primary role is likely pharmacological rather than synthetic.
Research Findings and Implications
- Synthetic Feasibility : The tetrazole moiety can be introduced via Huisgen cycloaddition or SNAr reactions, similar to isoxazole synthesis routes, though yield optimization may differ.
Biological Activity
2,6-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that belongs to the class of phenyltetrazoles and derivatives. This class of compounds is known for its diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C17H21N5O2
- Molecular Weight : 327.38 g/mol
- IUPAC Name : 5-{3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl}-2-methyl-2H-1,2,3,4-tetrazole
- DrugBank ID : DB08713
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been shown to exhibit ATP binding , which is crucial for its role in cellular processes. The compound's structure allows it to interact with specific receptors and enzymes, leading to various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. The structure-activity relationship (SAR) indicates that the presence of the tetrazole moiety is essential for cytotoxic activity against cancer cell lines. For example:
- Cell Lines Tested : Jurkat (T-cell leukemia) and A-431 (epidermoid carcinoma)
- IC50 Values : Compounds derived from similar structures showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. Research indicates that derivatives of tetrazoles can inhibit bacterial growth through various mechanisms:
- Mechanism : Inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Tested Strains : Common pathogens such as Staphylococcus aureus and Escherichia coli.
Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with significant apoptosis observed at higher concentrations. The study utilized flow cytometry to assess cell viability and apoptosis rates.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat | 23.30 | Apoptosis induction |
| A-431 | <10 | Cell cycle arrest |
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial potential was assessed using the disk diffusion method against various bacterial strains. The results showed that compounds with similar structures exhibited significant inhibition zones compared to controls.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
Q & A
Basic: What are the standard synthetic protocols for preparing 2,6-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide?
Answer:
The synthesis typically involves coupling 2,6-dimethoxybenzoic acid derivatives with a 3-(1H-tetrazol-1-yl)aniline intermediate. A general method includes:
- Step 1: Activation of the carboxylic acid group using coupling agents like EDCI or HATU in anhydrous DMF or THF.
- Step 2: Reaction with 3-(1H-tetrazol-1-yl)aniline under reflux (e.g., 4–6 hours at 80–100°C) in the presence of a base such as triethylamine.
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Key optimization parameters include stoichiometric ratios (1:1.2 for acid:amine) and inert atmosphere conditions to prevent tetrazole decomposition .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Comprehensive characterization requires:
- NMR Spectroscopy: and NMR to confirm methoxy groups (δ ~3.8–4.0 ppm for OCH) and tetrazole ring protons (δ ~9.0–10.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H] at m/z 367.1294 for C _{15}N _3 $) .
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm (amide C=O) and ~1200 cm (tetrazole C-N) .
Basic: How should researchers design initial biological activity assays for this compound?
Answer:
- In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., prostate cancer PC-3 cells) at concentrations of 10–100 µM, with cisplatin as a positive control .
- Apoptosis Induction: Measure caspase-3/7 activity via fluorometric assays after 48-hour exposure .
- Pathway Analysis: Western blotting for F-actin, cofilin-1, and Akt-mTOR pathway proteins to identify mechanistic targets .
Advanced: How can quantitative structure-activity relationship (QSAR) models guide optimization of this compound’s bioactivity?
Answer:
QSAR studies on analogous benzamides (e.g., chitin synthesis inhibitors) reveal:
- Electron-Withdrawing Groups (EWGs): Substituents like trifluoromethyl (CF) at the phenyl ring enhance inhibitory potency by increasing electron deficiency at the amide carbonyl .
- Hydrophobic Interactions: Methoxy groups improve membrane permeability, while tetrazole enhances hydrogen bonding with target residues .
- Validation: Use CoMFA or CoMSIA models with leave-one-out cross-validation (q > 0.5) to prioritize derivatives .
Advanced: How do researchers resolve discrepancies in reported biological activities across studies?
Answer:
Contradictions may arise due to:
- Cell Line Variability: Test compound in multiple lines (e.g., DU145 vs. LNCaP prostate cells) to assess tissue-specific effects .
- Assay Conditions: Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration (e.g., 10% FBS) to minimize variability .
- Metabolic Stability: Perform hepatic microsome assays (e.g., human vs. murine) to identify species-dependent degradation .
Advanced: What strategies optimize synthetic yield and purity for scale-up?
Answer:
- Solvent Optimization: Replace ethanol with acetonitrile to improve coupling efficiency (yield increase from 65% to 88%) .
- Catalyst Screening: Use DIPEA instead of triethylamine for enhanced base strength in anhydrous conditions .
- Workup Refinement: Employ pH-controlled extraction (pH 6–7) to isolate the product from unreacted starting materials .
Advanced: How can computational methods predict target binding modes for this compound?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with Akt kinase (PDB: 3O96). The tetrazole group forms hydrogen bonds with Arg25, while methoxy groups occupy hydrophobic pockets .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex (RMSD < 2.0 Å) .
- Binding Free Energy: Calculate ΔG using MM-PBSA to rank derivatives (e.g., ΔG < −8 kcal/mol indicates high affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
